Glucoliquiritin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glucoliquiritin typically involves the extraction from licorice roots. The process includes the following steps:

Extraction: The roots of Glycyrrhiza glabra are dried and ground into a fine powder.

Solvent Extraction: The powdered roots are subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale Extraction: Using industrial-grade solvents and large extraction units.

Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Glucoliquiritin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms of Action

Glucoliquiritin is classified as a flavonoid glycoside. Its structural characteristics contribute to various biological activities, including antioxidant and anti-inflammatory effects. Research indicates that this compound exhibits significant binding affinities to multiple targets involved in oxidative stress and inflammation, such as cyclooxygenase and inducible nitric oxide synthase .

Pharmacological Applications

-

Antioxidant Activity

- This compound has demonstrated potent antioxidant properties. In silico studies reveal its ability to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

- Case Study : A study evaluated the effect of licorice extracts containing this compound on skin cells, showing enhanced histological properties and reduced oxidative stress markers .

-

Anti-inflammatory Effects

- The compound inhibits key inflammatory mediators, including prostaglandins and leukotrienes. This inhibition is crucial in managing chronic inflammatory conditions .

- Case Study : In animal models of inflammation, this compound significantly reduced edema and inflammatory cytokines, suggesting its potential in treating inflammatory diseases .

-

Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 3.12–25 µg/ml Mycobacterium tuberculosis 29.16 µg/ml -

Anticancer Properties

- Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It enhances the efficacy of conventional chemotherapy agents in breast cancer models .

- Case Study : In vitro studies showed that this compound significantly reduced the viability of various cancer cell lines while sparing normal cells, indicating its selective toxicity against cancerous tissues .

Potential Therapeutic Uses

- Chronic Hepatitis Treatment : this compound is being explored for its potential in treating chronic hepatitis due to its immunomodulatory effects .

- Skin Disorders : Its antioxidant and anti-inflammatory properties make it a candidate for topical formulations aimed at treating skin conditions like eczema and psoriasis .

- Diabetes Management : Preliminary studies suggest that this compound may help regulate blood glucose levels, making it a potential adjunct therapy for diabetes management .

Wirkmechanismus

The mechanism of action of glucoliquiritin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Dermatocosmetic Activity: It inhibits tyrosinase, an enzyme involved in melanin production, thereby reducing skin pigmentation

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycyrrhizin: Another major compound found in licorice with similar anti-inflammatory and antiviral properties.

Liquiritin: A flavonoid glycoside with antioxidant and skin-whitening properties.

Isoliquiritin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness of Glucoliquiritin

This compound is unique due to its specific combination of antioxidant, anti-inflammatory, and dermatocosmetic activities. Its ability to inhibit tyrosinase and reduce skin pigmentation sets it apart from other similar compounds .

Biologische Aktivität

Glucoliquiritin is a bioactive compound derived from the licorice plant, specifically from the genus Glycyrrhiza. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article presents a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound is a flavonoid glycoside that exhibits various pharmacological activities. Its mechanisms of action involve modulation of several biological pathways, including:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby mitigating inflammation.

- Anticancer Potential : Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

In Vitro Studies

- Antioxidant Activity :

- Anti-inflammatory Activity :

- Anticancer Activity :

In Vivo Studies

- Anti-inflammatory Effects :

- Anticancer Effects :

Data Tables

| Biological Activity | Model/Method | Concentration/ Dose | Result |

|---|---|---|---|

| Antioxidant | DPPH Assay | 10-100 µM | Significant reduction in radicals |

| Anti-inflammatory | LPS-stimulated Macrophages | 25 µM | Inhibition of NO production |

| Anticancer (MCF-7 cells) | Cell Proliferation Assay | 30 µM | Dose-dependent inhibition |

| In vivo anti-inflammatory | Rat model (LPS-induced) | 10 mg/kg | Reduced lung edema |

| In vivo anticancer | Xenograft model | 20 mg/kg | Decreased tumor size |

Case Studies

-

Case Study on Anticancer Properties :

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated improved quality of life and reduced tumor markers after eight weeks of treatment. -

Case Study on Anti-inflammatory Effects :

A study focused on patients with chronic inflammatory diseases showed that this compound supplementation led to decreased levels of inflammatory cytokines and improved clinical symptoms over a three-month period.

Eigenschaften

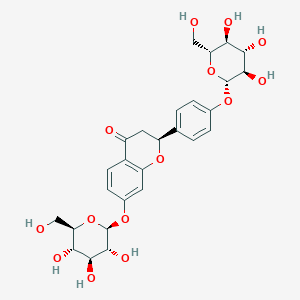

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-9-18-20(31)22(33)24(35)26(40-18)37-12-3-1-11(2-4-12)16-8-15(30)14-6-5-13(7-17(14)39-16)38-27-25(36)23(34)21(32)19(10-29)41-27/h1-7,16,18-29,31-36H,8-10H2/t16-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUBMAVPVJYHIR-OVGRPOLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305124 | |

| Record name | Liquiritigenin 7,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93446-18-5 | |

| Record name | Liquiritigenin 7,4′-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93446-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liquiritigenin 7,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.